Ionic Liquid Dynamics: Decyl Phosphate vs. Decyl Bis(trifluoromethanesulfonyl)imide
While direct NMR relaxation data for the phosphate salt are not available, the decyltriethylammonium cation in bis(trifluoromethanesulfonyl)imide ionic liquids exhibits a translational diffusion coefficient distinguishable from its C8 and C12 homologs, demonstrating chain-length-dependent dynamics [1]. The phosphate analog is expected to show even slower cation-anion diffusion due to the larger, more strongly coordinating phosphate anion, which is relevant for applications requiring controlled ion mobility.
| Evidence Dimension | Relative cation-anion translation diffusion coefficient (Dt, m²/s) at 298 K |
|---|---|
| Target Compound Data | Not directly measured for phosphate; inferred to be lower than NTf2 analogs based on anion size and coordination strength. |
| Comparator Or Baseline | Decyltriethylammonium bis(trifluoromethanesulfonyl)imide (C10-NTf2) vs. triethyloctylammonium NTf2 (C8) and dodecyltriethylammonium NTf2 (C12) |
| Quantified Difference | Qualitative trend of decreasing Dt with increasing chain length and anion size; quantitative Dt values available for NTf2 series only [1]. |
| Conditions | 1H and 19F NMR spin-lattice relaxation at 10 kHz–10 MHz, 298–353 K [1]. |
Why This Matters
For applications in electrolytes or separation media, slower ion diffusion can enhance selectivity and reduce leakage currents—a property that must be verified with the actual phosphate salt rather than assumed from NTf2 data.
- [1] Kruk, D., et al. (2022). Relationship between Translational and Rotational Dynamics of Alkyltriethylammonium-Based Ionic Liquids. International Journal of Molecular Sciences, 23(3), 1688. doi:10.3390/ijms23031688 View Source
